2-Methyl-6-propylphenol chemical properties and structure
2-Methyl-6-propylphenol chemical properties and structure
An In-depth Technical Guide to 2-Methyl-6-propylphenol
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-6-propylphenol, a substituted phenolic compound of interest to researchers and professionals in organic synthesis and drug development. The document delineates its core chemical and physical properties, molecular structure, and provides context for its scientific and industrial relevance. Key analytical characterization techniques are discussed, and established safety and handling protocols are outlined to ensure its proper use in a laboratory setting. This guide is intended to be a foundational resource, consolidating essential data to support further research and application development.
Introduction and Scope
2-Methyl-6-propylphenol, also known as 6-propyl-o-cresol, is an aromatic organic compound characterized by a phenol ring substituted with a methyl group and a propyl group at the ortho positions relative to the hydroxyl group. While not as widely known as some other phenolic compounds, its unique substitution pattern offers potential for nuanced applications in fine chemical synthesis, polymer chemistry, and as a scaffold in medicinal chemistry. The steric hindrance provided by the ortho-substituents can influence the reactivity of the hydroxyl group and the aromatic ring, a feature that can be exploited in targeted chemical design. This guide will synthesize the available technical data on this compound, offering a detailed examination of its properties and structure.
Molecular Structure and Identifiers
The fundamental architecture of 2-Methyl-6-propylphenol dictates its chemical behavior. The presence of the hydroxyl group makes it a weak acid and susceptible to electrophilic substitution on the aromatic ring, while the alkyl groups influence its solubility and steric profile.
Chemical Structure
The structure consists of a benzene ring bonded to a hydroxyl (-OH) group, a methyl (-CH₃) group at position 2, and a n-propyl (-CH₂CH₂CH₃) group at position 6.
Key Identifiers
For unambiguous identification and information retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| IUPAC Name | 2-methyl-6-propylphenol | [1][2][3] |
| CAS Number | 3520-52-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄O | [1][2][3] |
| Molecular Weight | 150.22 g/mol | [1][3] |
| Canonical SMILES | CCCC1=CC=CC(C)=C1O | [1] |
| InChI Key | NXSQQKKFGJHACS-UHFFFAOYSA-N | [1][2][3] |
| Synonyms | Phenol, 2-methyl-6-propyl-; 6-Propyl-o-cresol; 2-Propyl-6-methylphenol | [2][3][4] |
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, application, and behavior in chemical reactions.
| Property | Value | Notes and Source |
| State | Liquid | [1] |
| Boiling Point | 105-107 °C at 12 Torr | [4] |
| Density | 0.9688 g/cm³ (relative) | [1] |
| Flash Point | 101.5 °C | [4] |
| Water Solubility | 247.5 mg/L at 25 °C (estimated) | [5] |
| logP (Octanol/Water) | 2.65310 (XLogP3) | [4] |
| Refractive Index | 1.526 | [4] |
Synthesis and Reactivity Insights
Understanding the synthesis of 2-Methyl-6-propylphenol is key to its availability for research and development. A common and logical approach for synthesizing ortho-alkylated phenols is through the Friedel-Crafts alkylation of a corresponding cresol.
Conceptual Synthetic Workflow
A plausible synthetic route involves the propylation of o-cresol (2-methylphenol). The choice of catalyst and alkylating agent is critical to control regioselectivity and prevent over-alkylation.
Causality in Experimental Design:
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Choice of Catalyst: A Lewis acid like aluminum chloride (AlCl₃) is employed to generate a propyl carbocation (or a polarized complex) from the alkyl halide, which acts as the electrophile.
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Regioselectivity: The hydroxyl group of o-cresol is an ortho-, para-director. Since one ortho position is already occupied by the methyl group, the incoming propyl group will be directed to the other ortho position (position 6) and the para position (position 4). The steric bulk of the existing methyl group can favor substitution at the less hindered para position, often leading to a mixture of isomers. Reaction temperature and catalyst choice can be optimized to favor the desired 2,6-disubstituted product.
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Purification: Due to the potential formation of isomers, purification by fractional distillation under reduced pressure or column chromatography is essential to isolate the high-purity 2-Methyl-6-propylphenol.[4]
Analytical Characterization
For any scientific study or application, verifying the identity and purity of the compound is paramount.
Gas Chromatography (GC)
Gas chromatography is a key technique for assessing the purity of 2-Methyl-6-propylphenol and for separating it from potential isomeric byproducts. The NIST Chemistry WebBook notes the availability of GC data for this compound.[2][6] The Kovats retention index, a measure of where a compound elutes relative to n-alkanes, is reported as 1320 on a semi-standard non-polar column.[3]
Spectroscopic Methods (Expected)
While specific spectra are not provided in the search results, the expected spectroscopic features can be predicted based on the structure.
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¹H NMR: The proton NMR spectrum would be complex but predictable. Key signals would include a singlet for the phenolic -OH proton, a singlet for the -CH₃ protons, aromatic protons in the region of 6.5-7.5 ppm, and a characteristic triplet-sextet-triplet pattern for the n-propyl group.
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¹³C NMR: The carbon NMR would show 10 distinct signals corresponding to the 10 unique carbon atoms in the molecule. The carbon bearing the hydroxyl group would be significantly downfield.
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IR Spectroscopy: The infrared spectrum would be dominated by a broad absorption band around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretches from the alkyl and aromatic groups would appear around 2850-3100 cm⁻¹, and aromatic C=C stretching would be visible in the 1450-1600 cm⁻¹ region.
Applications and Relevance
Substituted phenols like 2-Methyl-6-propylphenol are valuable intermediates in several fields.
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Antioxidants: Sterically hindered phenols are widely used as antioxidants in plastics, rubbers, and oils. The bulky ortho-substituents can stabilize the phenoxy radical formed upon scavenging a free radical, enhancing its antioxidant efficacy. While direct data for this specific molecule is sparse, related compounds like 2-ethyl-6-methylphenol are noted for their use as antioxidant additives.[7]
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Pharmaceutical and Agrochemical Synthesis: The phenolic scaffold is a common feature in many biologically active molecules. 2-Methyl-6-propylphenol can serve as a starting material or building block for more complex molecules with potential therapeutic or pesticidal properties.[7]
-
Polymer Chemistry: Phenolic compounds are precursors to phenolic resins (e.g., Bakelite). The specific substitution pattern on 2-Methyl-6-propylphenol could be used to modify the properties (e.g., cross-linking density, thermal stability) of such polymers.
Safety, Handling, and Toxicology
Proper handling of any chemical reagent is critical for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) classification, 2-Methyl-6-propylphenol is a hazardous substance.[3][4]
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GHS Pictogram: Corrosive
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Hazard Statement: H314 - Causes severe skin burns and eye damage.[3][4]
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Precautionary Statements: This includes wearing protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. In case of contact, immediately rinse with plenty of water.[3]
Recommended Handling Protocol
The following protocol is a self-validating system for safe handling.
Trustworthiness of Protocol: This workflow is based on standard laboratory practice for handling corrosive organic liquids. Each step is designed to mitigate a specific risk. Working in a fume hood (Step 2) prevents inhalation exposure. Proper PPE (Step 1) prevents skin and eye contact. Having a spill kit ready (Step 4) ensures preparedness for accidental releases. Correct storage and disposal (Steps 5 & 6) prevent accidental exposure and environmental contamination. Following this sequence ensures a multi-layered approach to safety.
References
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National Institute of Standards and Technology. (n.d.). 2-Methyl-6-propylphenol. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-6-propylphenol. PubChem Compound Summary for CID 248475. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Methyl-6-propylphenol (CAS 3520-52-3). Retrieved from [Link]
-
FlavScents. (n.d.). 2-methyl-6-propyl phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-6-(propan-2-yl)phenol. PubChem Compound Summary for CID 34336. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Methyl-6-propylphenol. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Isopropyl-6-propylphenol. PubChem Compound Summary for CID 3058154. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-methyl-6-propylphenol (C10H14O). Retrieved from [Link]
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